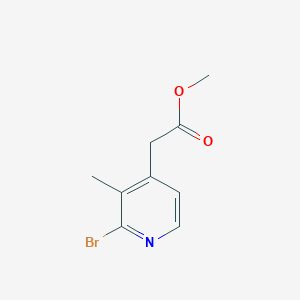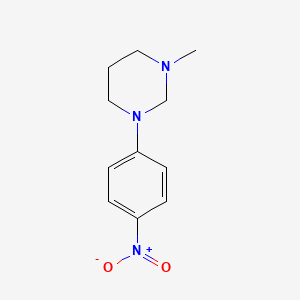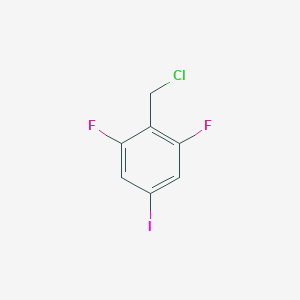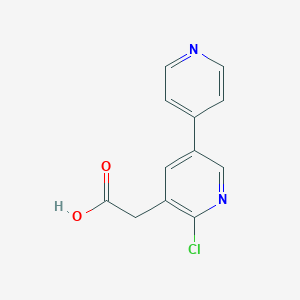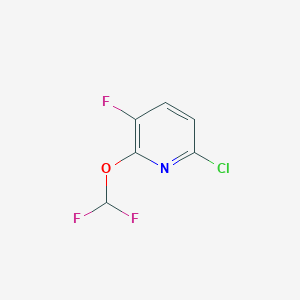
6-Chloro-2-(difluoromethoxy)-3-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(difluoromethoxy)-3-fluoropyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with chlorine, fluorine, and difluoromethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(difluoromethoxy)-3-fluoropyridine typically involves the introduction of the difluoromethoxy group onto a chlorinated pyridine derivative. One common method involves the reaction of 6-chloronicotinic acid with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as column chromatography and recrystallization ensures the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(difluoromethoxy)-3-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
6-Chloro-2-(difluoromethoxy)-3-fluoropyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is utilized in the development of advanced materials with unique electronic or optical properties.
Biological Research: It serves as a probe in studying biological pathways and mechanisms.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(difluoromethoxy)-3-fluoropyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-2-(difluoromethoxy)nicotinonitrile
- 3-Bromo-6-chloro-2-(difluoromethoxy)pyridine
- 6-Chloro-2-(difluoromethoxy)-3-ethoxybenzaldehyde
Uniqueness
6-Chloro-2-(difluoromethoxy)-3-fluoropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which can significantly influence its reactivity and properties. The difluoromethoxy group further enhances its chemical versatility, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H3ClF3NO |
|---|---|
Peso molecular |
197.54 g/mol |
Nombre IUPAC |
6-chloro-2-(difluoromethoxy)-3-fluoropyridine |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-2-1-3(8)5(11-4)12-6(9)10/h1-2,6H |
Clave InChI |
JTDGZFGBQLPZAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1F)OC(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B13123090.png)



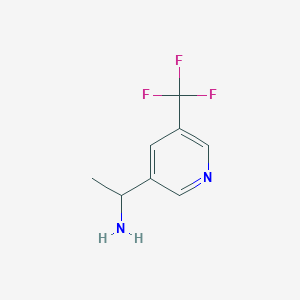
![7-Bromo-2-methylthiazolo[4,5-c]pyridine](/img/structure/B13123120.png)



